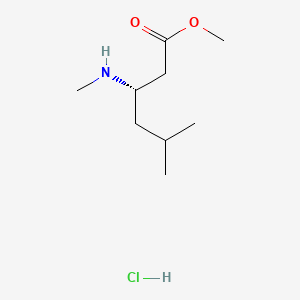
methyl(3S)-5-methyl-3-(methylamino)hexanoatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (3S)-5-methyl-3-(methylamino)hexanoate hydrochloride is an organic compound with a molecular formula of C9H20ClNO2. It is a derivative of hexanoic acid and is commonly used in various chemical and pharmaceutical applications. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3S)-5-methyl-3-(methylamino)hexanoate hydrochloride typically involves the esterification of 5-methyl-3-(methylamino)hexanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified by recrystallization or distillation to obtain the desired product.
Industrial Production Methods
In industrial settings, the production of methyl (3S)-5-methyl-3-(methylamino)hexanoate hydrochloride is often carried out in large-scale reactors with automated control systems to ensure consistent quality and yield. The process involves the use of high-purity starting materials and stringent quality control measures to minimize impurities and ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl (3S)-5-methyl-3-(methylamino)hexanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The ester group can be substituted with other functional groups such as amides or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like ammonia (NH3) or alcohols in the presence of acid or base catalysts are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of amides or alcohols.
Scientific Research Applications
Methyl (3S)-5-methyl-3-(methylamino)hexanoate hydrochloride is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl (3S)-5-methyl-3-(methylamino)hexanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of biologically active metabolites. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular functions.
Comparison with Similar Compounds
Similar Compounds
- Methyl (3S)-3-amino-5-methylhexanoate hydrochloride
- Methyl (3S)-3-hydroxy-5-methylhexanoate hydrochloride
- Methyl (3S)-3-oxo-5-methylhexanoate hydrochloride
Uniqueness
Methyl (3S)-5-methyl-3-(methylamino)hexanoate hydrochloride is unique due to its specific structural configuration and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H20ClNO2 |
|---|---|
Molecular Weight |
209.71 g/mol |
IUPAC Name |
methyl (3S)-5-methyl-3-(methylamino)hexanoate;hydrochloride |
InChI |
InChI=1S/C9H19NO2.ClH/c1-7(2)5-8(10-3)6-9(11)12-4;/h7-8,10H,5-6H2,1-4H3;1H/t8-;/m0./s1 |
InChI Key |
CLOCIDYLEKHXJX-QRPNPIFTSA-N |
Isomeric SMILES |
CC(C)C[C@@H](CC(=O)OC)NC.Cl |
Canonical SMILES |
CC(C)CC(CC(=O)OC)NC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















